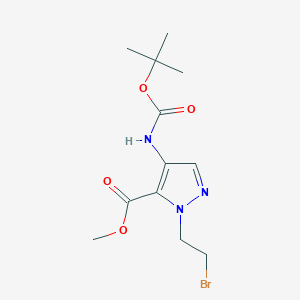
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, diethylamine, and acrylonitrile.
Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with diethylamine to form an imine intermediate.
Addition of Acrylonitrile: The imine intermediate is then reacted with acrylonitrile under controlled conditions to form the cyano-substituted intermediate.
Nitration: The cyano-substituted intermediate undergoes nitration to introduce the nitro group at the desired position.
Hydroxylation: Finally, the hydroxylation of the intermediate is carried out to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Hydrolysis: Hydrolysis reactions can break down the compound into simpler components.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Hydrolysis: Acidic or basic conditions (HCl, NaOH) are used for hydrolysis reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds.
Hydrolysis: Simpler amides or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.
Wirkmechanismus
The mechanism of action of 2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and cyano allows it to form strong interactions with target molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenamide, 2-cyano-3-(3,4-dimethoxyphenyl)-N,N-diethyl-3-hydroxy-: Lacks the nitro group, resulting in different reactivity and applications.
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-dimethyl-3-hydroxy-: Contains dimethyl instead of diethyl groups, affecting its chemical properties.
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-methoxy-: Has a methoxy group instead of a hydroxy group, leading to different reactivity.
Uniqueness
The uniqueness of 2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both nitro and cyano groups makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C16H19N3O6 |
|---|---|
Molekulargewicht |
349.34 g/mol |
IUPAC-Name |
(Z)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxyprop-2-enamide |
InChI |
InChI=1S/C16H19N3O6/c1-5-18(6-2)16(21)11(9-17)14(20)10-7-12(19(22)23)15(25-4)13(8-10)24-3/h7-8,20H,5-6H2,1-4H3/b14-11- |
InChI-Schlüssel |
YZXSSAOGXJRGRO-KAMYIIQDSA-N |
Isomerische SMILES |
CCN(CC)C(=O)/C(=C(/C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-])\O)/C#N |
Kanonische SMILES |
CCN(CC)C(=O)C(=C(C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-])O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


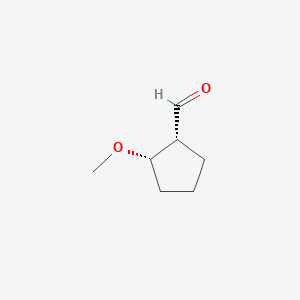
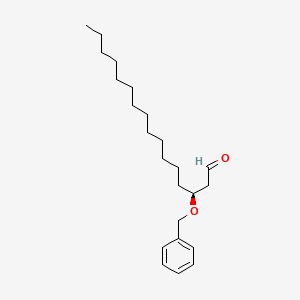


![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11827792.png)

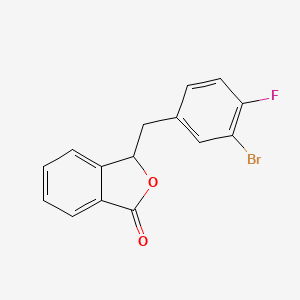
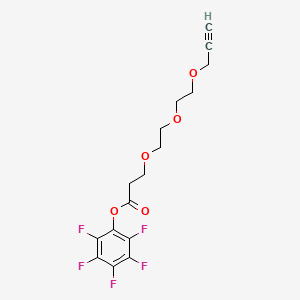
![(3R,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one](/img/structure/B11827819.png)

